molecular formula C10H15N3O2 B13623408 Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate

Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate

Cat. No.: B13623408
M. Wt: 209.24 g/mol
InChI Key: MWJNAKCEEAZUJU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate is a synthetic intermediate characterized by a cyclopropyl-substituted amino acid backbone esterified with a methyl group and functionalized with a 1H-imidazole ring at the β-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation due to the imidazole moiety’s role in coordinating metal ions or forming hydrogen bonds .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate

InChI

InChI=1S/C10H15N3O2/c1-15-9(14)10(11,8-2-3-8)6-13-5-4-12-7-13/h4-5,7-8H,2-3,6,11H2,1H3

InChI Key

MWJNAKCEEAZUJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CN=C1)(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and formaldehyde.

    Amino Acid Ester Formation: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the amino group can form hydrogen bonds with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Key differences in physicochemical properties, synthetic accessibility, and biological relevance are highlighted below:

Structural Analogues and Key Differences

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features
Methyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate (Target) Cyclopropyl, methyl ester, imidazole 205.64 (as dihydrochloride salt) High solubility (dihydrochloride salt), cyclopropyl-induced steric hindrance
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid Cyclopropyl, ethylamino, carboxylic acid 223.27 Enhanced lipophilicity (carboxylic acid vs. ester), potential for salt formation
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate Tetrazole-phenylmethyl, imidazole, methyl ester 313.34 Tetrazole enhances acidity (pKa ~4.9), potential for ionic interactions
Methyl 2-(4-((S)-2-((tert-Boc)amino)-3-methoxy-3-oxopropyl)-1H-imidazol-1-yl)cyclobutane-1-carboxylate Cyclobutane, tert-Boc-protected amino, methyl ester N/A Cyclobutane reduces ring strain vs. cyclopropyl, tert-Boc improves stability

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